An In-depth Technical Guide to 1-Heptadecanoyl-sn-glycero-3-phosphocholine (LPC 17:0)
An In-depth Technical Guide to 1-Heptadecanoyl-sn-glycero-3-phosphocholine (LPC 17:0)
Introduction
1-Heptadecanoyl-sn-glycero-3-phosphocholine, commonly referred to as LPC(17:0), is a lysophospholipid distinguished by the presence of a heptadecanoic acid, a 17-carbon saturated fatty acid, at the sn-1 position of the glycerol backbone. As an endogenous metabolite, it is found in various biological matrices, including blood.[1] Its odd-chain fatty acid structure makes it relatively rare compared to its even-chained counterparts, a characteristic that has led to its widespread adoption as an internal standard for quantitative lipidomics.[2] Beyond its analytical utility, emerging research has implicated LPC(17:0) in a range of physiological and pathological processes, from metabolic regulation to inflammatory signaling, making it a molecule of increasing interest to researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of LPC(17:0), detailing its chemical properties, biological significance, metabolic pathways, and practical applications in a research setting.
Physicochemical Properties and Molecular Structure
1-Heptadecanoyl-sn-glycero-3-phosphocholine is a glycerophosphocholine where the acyl group at position 1 is heptadecanoyl and the hydroxy group at position 2 is unsubstituted.[3]
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C25H52NO7P | [4] |
| Molecular Weight | 509.7 g/mol | [4] |
| Exact Mass | 509.348162 g/mol | [5] |
| CAS Number | 50930-23-9 | [4] |
| Synonyms | LPC(17:0), 17:0 Lyso-PC, PC(17:0/0:0) | [4] |
| Physical Form | Crystalline solid | [4] |
| Storage Temperature | -20°C | [4] |
| Purity | Typically >99% for commercial standards | [5] |
Biosynthesis and Metabolism: The Lands Cycle
The metabolism of LPC(17:0) is intrinsically linked to the broader dynamics of phosphatidylcholine (PC) remodeling, primarily through a process known as the Lands cycle. This cycle allows for the modification of fatty acyl chains within phospholipids, enabling cells to maintain membrane homeostasis and generate signaling molecules.
The synthesis and degradation of LPC(17:0) involves two key enzymatic steps:
-
Formation of LPC(17:0): LPC(17:0) is generated from its corresponding phosphatidylcholine, 1-heptadecanoyl-2-acyl-sn-glycero-3-phosphocholine, through the hydrolytic action of phospholipase A2 (PLA2). This enzyme specifically removes the fatty acyl group from the sn-2 position.
-
Reacylation to PC: Conversely, LPC(17:0) is reacylated to form a phosphatidylcholine by the action of lysophosphatidylcholine acyltransferases (LPCATs). These enzymes transfer a fatty acyl group from an acyl-CoA donor to the free hydroxyl group at the sn-2 position of LPC(17:0). The specificity of different LPCAT isoforms for various acyl-CoAs contributes to the diversity of PC species within the cell.[6] While specific isoforms with a preference for heptadecanoic acid are not extensively characterized, LPCATs are known to have substrate specificity for different fatty acids.[6][7]
Caption: The Lands Cycle pathway for LPC(17:0) metabolism.
Biological Significance and Signaling Pathways
While often utilized for its exogenous application as an internal standard, endogenous LPC(17:0) has been identified as a bioactive molecule with roles in various physiological contexts.
Metabolic Regulation and Type 2 Diabetes
Recent studies have highlighted a significant negative correlation between circulating levels of LPC(17:0) and Type 2 Diabetes (T2D). Mechanistic studies in high-fat diet-induced diabetic mice have shown that administration of LPC(17:0) can alleviate hyperglycemia and improve insulin resistance.[5] The proposed mechanism involves the activation of G protein-coupled receptors (GPCRs) in the intestine, specifically GPR120 and GPR35, and in the hypothalamus, including the calcitonin receptor (CALCR).[5][8] This activation leads to an increase in glucagon-like peptide-1 (GLP-1) secretion, which in turn promotes insulin secretion from pancreatic β-cells.[5]
Caption: LPC(17:0) signaling pathway in metabolic regulation.
Biomarker Associations
Fluctuations in LPC(17:0) levels have been associated with several conditions:
-
Alzheimer's Disease: Increased plasma levels of LPC(17:0) have been observed in mouse models of Alzheimer's disease.[9]
-
Pregnancy and Sepsis: It is recognized as an endogenous metabolite present in the blood that can be researched in the context of pregnancy and sepsis.[10]
Application in Quantitative Lipidomics
The primary application of LPC(17:0) in a research setting is as an internal standard for mass spectrometry-based lipidomics. Its odd-numbered carbon chain is not commonly found in most biological systems, which minimizes the risk of interference with endogenous even-chained lysophosphatidylcholines.
Rationale for Use as an Internal Standard
An ideal internal standard should behave chemically and physically similarly to the analytes of interest throughout the entire analytical workflow, including extraction, derivatization, and ionization, but be distinguishable by the detector. LPC(17:0) fulfills these criteria for the quantification of other lysophospholipids and, in some cases, other phospholipid classes, due to its structural similarity. It helps to correct for variations in sample extraction efficiency and matrix effects during mass spectrometry analysis.[1]
Experimental Workflow for Lipidomics Analysis
The following is a generalized workflow for the use of LPC(17:0) as an internal standard in a plasma lipidomics study.
Caption: Experimental workflow for using LPC(17:0) as an internal standard.
Detailed Protocol: Plasma Lipid Extraction and Analysis
This protocol is a representative example and may require optimization for specific instrumentation and biological matrices.
1. Preparation of Internal Standard Stock:
- Prepare a stock solution of LPC(17:0) in a suitable organic solvent (e.g., chloroform:methanol 2:1, v/v) at a concentration of 1 mg/mL.
- Further dilute this stock to a working concentration (e.g., 2.5 µg/mL) in the initial extraction solvent.[2]
2. Sample Preparation and Spiking:
- Thaw plasma samples on ice.
- To 10 µL of plasma, add a defined volume of the internal standard working solution. For example, add 120 µL of chloroform:methanol (2:1, v/v) containing 2.5 µg/mL of LPC(17:0) and other relevant internal standards.[2]
3. Lipid Extraction (Modified Folch Method):
- Vortex the sample with the internal standard and extraction solvent mixture vigorously for 1 minute.
- Incubate on ice for 30 minutes to allow for complete protein precipitation and lipid extraction.[2]
- Add 0.9% NaCl solution to induce phase separation.
- Centrifuge at high speed (e.g., 9,400 x g for 3 minutes) to separate the aqueous and organic layers.[2]
- Carefully collect the lower organic layer containing the lipids into a clean glass vial.
4. Sample Concentration and Reconstitution:
- Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.
- Reconstitute the dried lipid film in a solvent suitable for your LC-MS system (e.g., isopropanol:acetonitrile:water).
5. LC-MS/MS Analysis:
- Inject the reconstituted sample onto a reverse-phase chromatography column (e.g., C18).
- Employ a gradient elution profile with mobile phases appropriate for lipid separation.
- Set the mass spectrometer to operate in positive ion mode for the detection of LPCs.
- Use a targeted MS/MS method (Multiple Reaction Monitoring, MRM) or a data-dependent acquisition method to fragment the precursor ions.
Mass Spectrometry and Fragmentation
In positive ion electrospray ionization (ESI+), lysophosphatidylcholines, including LPC(17:0), typically form a protonated molecule [M+H]+. Upon collision-induced dissociation (CID), they produce a characteristic and highly abundant product ion at m/z 184.0739 , corresponding to the phosphocholine headgroup.[1] This specific fragmentation is often used for the selective detection and quantification of LPCs in complex mixtures.
Expected Ions for LPC(17:0):
| Ion Type | Calculated m/z |
| Precursor Ion [M+H]+ | 510.3554 |
| Characteristic Product Ion | 184.0739 |
Commercial Availability and Safety
1-Heptadecanoyl-sn-glycero-3-phosphocholine is commercially available from several reputable suppliers of lipid standards, such as Avanti Polar Lipids and Cayman Chemical. It is typically supplied as a crystalline solid with a purity of ≥95%.
Safety Information: This material should be handled as a potentially hazardous chemical.[4] Standard laboratory safety precautions should be taken, including wearing gloves, eye protection, and a lab coat. Avoid ingestion, inhalation, and contact with skin and eyes.[4] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-Heptadecanoyl-sn-glycero-3-phosphocholine is a multifaceted molecule that serves as an indispensable tool in quantitative lipidomics and is an emerging player in the study of metabolic diseases and other pathologies. Its unique odd-chain structure provides analytical specificity, while its biological activities, particularly in modulating GPCR signaling and insulin secretion, open new avenues for therapeutic research. This guide has provided a technical foundation for understanding and utilizing LPC(17:0), from its fundamental properties to its practical application in the laboratory.
References
- Castro-Perez, J. M., et al. (2010). Comprehensive LC-MSE Lipidomic Analysis using a Shotgun Approach and Its Application to Biomarker Detection and Identification in Osteoarthritis. Journal of Proteome Research.
-
PubChem. (n.d.). 1-Heptadecanoyl-sn-glycero-3-phosphocholine. Retrieved from [Link]
- Morita, Y., et al. (2013). Lysophosphatidylcholine acyltransferase 1 altered phospholipid composition and regulated hepatoma progression.
-
ResearchGate. (n.d.). a The presence of 1-heptadecanoyl-sn-glycero-3-phosphocholine or LysoPC(17:0) was observed in sample S1 on day 28 of exposure. Retrieved from [Link]
-
Wang, Y., et al. (2022). Lysophosphatidylcholine (17:0) Improves HFD-Induced Hyperglycemia & Insulin Resistance: A Mechanistic Mice Model Study. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy. Retrieved from [Link]
-
LIPID MAPS. (n.d.). 1-Heptadecanoyl-2-hydroxy-sn-glycero-3-PC. Retrieved from [Link]
- Li, J., et al. (2022). Protocol for rapid and accurate quantification of phospholipids in yeast and mammalian systems using LC-MS. STAR Protocols.
- Alshehry, Z., et al. (2019). Plasma Lipid Extraction Protocols for Lipidomics. Frontiers in Endocrinology.
- Lager, I., et al. (2013). Plant Acyl-CoA:Lysophosphatidylcholine Acyltransferases (LPCATs) Have Different Specificities in Their Forward and Reverse Reactions. Journal of Biological Chemistry.
-
ResearchGate. (n.d.). Lysophosphatidylcholine Enhances Glucose-dependent Insulin Secretion via an Orphan G-protein-coupled Receptor. Retrieved from [Link]
-
LIPID MAPS. (2007). Internal standards for lipidomic analysis. Retrieved from [Link]
- Renooij, W., & Snyder, F. (1981). Biosynthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine (platelet activating factor and a hypotensive lipid) by cholinephosphotransferase in various rat tissues. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism.
-
Agilent. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Retrieved from [Link]
- Yella, R. R., et al. (2020). Lysophosphatidylcholines Enriched with cis and trans Palmitoleic Acid Regulate Insulin Secretion via GPR119 Receptor. ACS Medicinal Chemistry Letters.
-
ResearchGate. (n.d.). Synthesis of 1,2-diacyl-sn-glycero-3-phosphocholine containing the GA and CA residues (3a, 3b). Retrieved from [Link]
- D'Auria, G., et al. (2020). HILIC-ESI-FTMS with All Ion Fragmentation (AIF)
-
UniProt. (n.d.). LPCAT1 - Lysophosphatidylcholine acyltransferase 1 - Homo sapiens (Human). Retrieved from [Link]
- Lauber, K., et al. (2006). Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A. Molecular Biology of the Cell.
-
Avanti Polar Lipids. (n.d.). 17:0 PC. Retrieved from [Link]
- Wang, B., & Tontonoz, P. (2018). Recent progress of lysophosphatidylcholine acyltransferases in metabolic disease and cancer. International Journal of Clinical and Experimental Medicine.
-
Metabolomics Workbench. (n.d.). Summary of Study ST001710. Retrieved from [Link]
- Bird, S. S., et al. (2011). Serum Lipidomics Profiling Using LC-MS and High-Energy Collisional Dissociation Fragmentation: Focus on Triglyceride Detection and Characterization. Journal of the American Society for Mass Spectrometry.
- Southern, S. O., et al. (2019). Lysophospholipid G protein-coupled receptor binding parameters as determined by backscattering interferometry. Journal of Biological Chemistry.
- Hishikawa, D., et al. (2008). Identification and Characterization of a Major Liver Lysophosphatidylcholine Acyltransferase. Journal of Biological Chemistry.
-
Spex CertiPrep. (2024). Safety Data Sheet. Retrieved from [Link]
- Glunde, K., et al. (2011). Focus on the glycerophosphocholine pathway in choline phospholipid metabolism of cancer. NMR in Biomedicine.
-
Shin-Etsu Chemical Co., Ltd. (2019). Safety Data Sheet (SDS). Retrieved from [Link]
Sources
- 1. med.und.edu [med.und.edu]
- 2. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]
- 3. 1-Heptadecanoyl-sn-glycero-3-phosphocholine | C25H52NO7P | CID 24779463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Lysophosphatidylcholine (17:0) Improves HFD-Induced Hyperglycemia & Insulin Resistance: A Mechanistic Mice Model Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysophosphatidylcholine acyltransferase 1 altered phospholipid composition and regulated hepatoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive and quantitative analysis of lysophospholipid molecular species present in obese mouse liver by shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
